methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine
Description
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine (CAS: 185.66, Mol. formula: C₅H₁₁N, Mol. weight: 185.66) is a chiral secondary amine featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a methylamine moiety at the (2S)-position . Its stereochemistry and compact structure make it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors like glycine transporter-1 (GlyT-1) .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
WXCNRPZWUCFNHZ-QMMMGPOBSA-N |
Isomeric SMILES |
CNC[C@@H]1CCCCN1C |
Canonical SMILES |
CNCC1CCCCN1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be achieved through several methods. One common approach involves the stereoselective synthesis of amine-substituted piperidines. Double reductive aminations are an effective route to piperidines. For instance, the highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde and aniline derivatives has been proposed . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of piperidinones, while cyclization can result in substituted piperidines .
Scientific Research Applications
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various organic compounds. In biology and medicine, piperidine derivatives, including this compound, are utilized for their pharmacological properties. They have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . In the industry, these compounds are used in the production of drugs and other biologically active molecules .
Mechanism of Action
The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often target proteins and enzymes involved in various biological processes. For example, they may inhibit or activate specific enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine and related compounds:
Key Comparisons
Lipophilicity and Bioavailability this compound is less lipophilic (estimated cLogP ~1.5) compared to aryl-substituted analogs like (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine (cLogP ~3.5) . This lower lipophilicity may reduce non-specific binding in CNS applications, as observed in GlyT-1 inhibitors like CHIBA-3007 (cLogP 4.09), which showed marginal specific binding in primates due to high lipophilicity . The absence of bulky aromatic groups in the target compound likely enhances solubility and metabolic stability compared to phenyl- or benzyl-substituted derivatives .
Stereochemical Influence
- The (2S) configuration of the target compound contrasts with [(2R)-piperidin-2-yl]methanamine (), which has an R-configuration. Stereochemistry critically affects receptor binding; for example, GlyT-1 inhibitors require precise stereochemical alignment for activity .
The N-methylpiperidine moiety in the target compound may enhance metabolic resistance compared to unsubstituted piperidine derivatives like [(2R)-piperidin-2-yl]methanamine .
Pyrimidine-containing analogs like 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () leverage heterocyclic rings for hydrogen bonding, a feature absent in the target compound but critical for specific enzyme interactions.
Q & A
Q. What are the optimal synthetic routes for methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine, and how can enantiomeric purity be ensured?
The synthesis of chiral amines like this compound typically involves multi-step reactions, including reductive amination or palladium-catalyzed couplings. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres using catalysts such as palladium or copper . To achieve high enantiomeric purity, chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution are recommended. Additionally, asymmetric synthesis using chiral auxiliaries or ligands can minimize racemization during synthesis .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
X-ray crystallography remains the gold standard for unambiguous stereochemical determination, as demonstrated in studies using SHELX programs for small-molecule refinement . Complementary methods include:
Q. How can researchers design experiments to evaluate the compound’s physicochemical properties (e.g., solubility, log P)?
- Log P determination : Use shake-flask methods or HPLC-based retention time correlation.
- Solubility studies : Perform equilibrium solubility assays in buffered solutions (pH 1.2–7.4) to mimic physiological conditions.
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess degradation profiles .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities to receptors (e.g., GPCRs or enzymes).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., using GROMACS).
- Quantum mechanical calculations : Density functional theory (DFT) to study electronic properties and reaction mechanisms .
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
Discrepancies often arise from differences in bioavailability, metabolism, or off-target effects. Methodological approaches include:
- Pharmacokinetic studies : Measure plasma half-life, tissue distribution, and metabolic pathways (e.g., LC-MS/MS for metabolite identification).
- Proteomics/transcriptomics : Identify unintended biological pathways affected by the compound.
- Species-specific assays : Compare activity across human, rat, and murine models to account for interspecies variability .
Q. What strategies are recommended for optimizing the compound’s bioactivity through structural modifications?
- SAR/QSAR studies : Correlate substituent effects (e.g., alkyl chain length, fluorination) with biological activity. For example, lipophilicity (Log P) and steric parameters (SMR) are critical predictors of antibacterial activity in pyridin-2-amine derivatives .
- Fragment-based design : Introduce functional groups (e.g., trifluoromethyl or methoxy) to enhance binding affinity or metabolic stability, as seen in fluorinated piperidine analogs .
Q. How does stereochemistry influence the compound’s biological activity, and how can this be experimentally validated?
Chiral centers in piperidine derivatives often dictate receptor binding specificity. To validate:
- Enantiomer separation : Use chiral columns (e.g., Chiralpak IA) to isolate (R)- and (S)-isomers.
- Biological assays : Compare IC values or receptor activation profiles of individual enantiomers.
- Crystallography : Co-crystallize enantiomers with target proteins to visualize binding mode differences .
Methodological Considerations
Q. What are the best practices for handling data discrepancies in crystallographic refinement?
Q. How can researchers address challenges in scaling up synthesis without compromising enantiomeric purity?
- Flow chemistry : Continuous reactors improve reproducibility and reduce racemization.
- Design of experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) systematically.
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
